molecular formula C23H23N3O3S B251462 3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide

3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide

Katalognummer: B251462
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: WQGZHPROJLLTMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide, also known as TAK-659, is a small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the activation and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide selectively binds to and inhibits BTK, a key enzyme in B-cell receptor signaling. By blocking BTK activity, this compound prevents downstream signaling pathways that promote B-cell activation, proliferation, and survival. This leads to the induction of apoptosis and inhibition of tumor growth in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cell malignancies, including CLL and NHL. Additionally, this compound inhibits the proliferation and survival of B-cells by blocking B-cell receptor signaling. This compound has also been shown to inhibit the activation of macrophages and dendritic cells, which play a role in the immune response to cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, this compound has shown potent antitumor activity in preclinical models of B-cell malignancies. However, one limitation of this compound is its potential toxicity, which may limit its clinical application. Further studies are needed to evaluate the safety and efficacy of this compound in humans.

Zukünftige Richtungen

For 3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide research include clinical trials to evaluate its safety and efficacy in humans with B-cell malignancies. Additionally, studies are needed to investigate the potential use of this compound in combination with other therapies, such as chemotherapy and immunotherapy. Further research is also needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome resistance. Finally, studies are needed to evaluate the potential use of this compound in other B-cell-mediated diseases, such as autoimmune disorders.

Synthesemethoden

The synthesis of 3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide involves several steps, including the reaction of 2-aminobenzamide with 4-(thiophene-2-carbonyl)piperazine, followed by the coupling of the resulting intermediate with 4-bromoanisole. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide has been extensively studied in preclinical models of B-cell malignancies, showing potent antitumor activity and favorable pharmacokinetic properties. In a mouse model of CLL, this compound significantly reduced tumor burden and prolonged survival compared to control groups. Similarly, in a mouse model of NHL, this compound demonstrated significant antitumor activity and improved survival. These preclinical data support the potential clinical application of this compound as a targeted therapy for B-cell malignancies.

Eigenschaften

Molekularformel

C23H23N3O3S

Molekulargewicht

421.5 g/mol

IUPAC-Name

3-methoxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H23N3O3S/c1-29-20-5-2-4-17(16-20)22(27)24-18-7-9-19(10-8-18)25-11-13-26(14-12-25)23(28)21-6-3-15-30-21/h2-10,15-16H,11-14H2,1H3,(H,24,27)

InChI-Schlüssel

WQGZHPROJLLTMO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.